3,4-Dimethyl-L-homophenylalanine is a derivative of the amino acid phenylalanine, specifically characterized by the addition of two methyl groups at the 3 and 4 positions of the phenyl ring. This compound is significant in organic synthesis, particularly as a building block for complex molecules and chiral compounds. It is also known as (S)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid and plays a role in various biochemical pathways, including neurotransmitter synthesis.
The compound can be synthesized from L-phenylalanine through various chemical reactions, including Friedel-Crafts alkylation and enzymatic methods involving transaminases. Its applications span across pharmaceuticals and biochemistry, where it serves as a precursor for several biologically active compounds.
3,4-Dimethyl-L-homophenylalanine falls under the category of amino acids and is classified as a non-proteinogenic amino acid due to its synthetic origin. It is also categorized as an aromatic amino acid due to the presence of a phenyl group.
The synthesis of 3,4-Dimethyl-L-homophenylalanine can be achieved through several methods:
The synthetic routes often emphasize optimizing yield and purity through advanced purification techniques such as recrystallization and chromatography. The enzymatic methods are particularly favorable due to their specificity and efficiency in producing chiral compounds without extensive post-synthesis modifications.
The molecular structure of 3,4-Dimethyl-L-homophenylalanine can be described by its chemical formula . The compound features a propanoic acid backbone with a phenyl ring substituted at the 3 and 4 positions by methyl groups.
3,4-Dimethyl-L-homophenylalanine is involved in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3,4-Dimethyl-L-homophenylalanine primarily involves its role in neurotransmitter synthesis. As a derivative of phenylalanine, it participates in biochemical pathways that lead to the production of norepinephrine, dopamine, and melanin.
Research indicates that this compound may influence neurotransmitter levels similarly to phenylalanine due to their structural similarities. It interacts with enzymes involved in amino acid metabolism, potentially affecting metabolic fluxes within cells.
Relevant analyses often include chromatography for purity assessment and spectroscopic techniques (NMR, IR) for structural confirmation.
3,4-Dimethyl-L-homophenylalanine serves multiple roles in scientific research:
The biosynthesis of 3,4-dimethyl-L-homophenylalanine (3,4-DM-L-HPA) derivatives relies on conserved genetic frameworks in microorganisms. In the cyanobacterium Nostoc punctiforme PCC73102, the hph gene cluster (comprising hphA, hphB, and hphCD) orchestrates homophenylalanine production via carbon chain elongation from L-phenylalanine. HphA (NpunF2464) encodes an aminotransferase homologous to α-isopropylmalate synthase (LeuA), while *hphB* (NpunF2457) functions as a dehydrogenase/isomerase analogous to LeuB. The hphCD (Npun_F2458) operon replaces LeuC/LeuD as a dehydratase complex [1] [4]. This cluster resides adjacent to anabaenopeptin biosynthetic genes, suggesting evolutionary co-option for nonribosomal peptide precursor synthesis.
Genomic analyses of entomopathogenic bacteria (Xenorhabdus and Photorhabdus) reveal analogous NRPS (nonribosomal peptide synthetase) clusters. For example, the lpcS gene in Xenorhabdus core genomes encodes a conserved NRPS module predicted to activate arylalkyl amino acids. Similarly, the ape cluster (76% prevalence in Xenorhabdus) features adenylation domains with specificity for nonpolar aromatic substrates, potentially accommodating dimethylated phenylalanine derivatives [6].
Table 1: Conserved Gene Clusters for Arylalkyl Amino Acid Biosynthesis
Gene Cluster | Host Organism | Key Genes | Enzyme Homology | Prevalence |
---|---|---|---|---|
hph | Nostoc punctiforme | hphA, hphB, hphCD | LeuA/LeuB/LeuC-LeuD | Cyanobacteria |
lpcS | Xenorhabdus spp. | NRPS adenylation domain | Nonribosomal peptide synthesis | 96% in genus |
ape | Xenorhabdus spp. | Multi-module NRPS | Arylalkyl acid activation | 76% in genus |
The substrate promiscuity of hph-encoded enzymes enables potential incorporation of methylated precursors. HphB exhibits relaxed specificity, accepting ring-modified phenylalanine analogs like m-fluorophenylalanine and o-fluorophenylalanine to generate fluorinated homophenylalanines. Kinetic studies confirm HphB’s catalytic efficiency (kcat/Km) toward these analogs remains ≥40% of native phenylalanine [1] [4]. However, HphA and HphCD display stringent selectivity for unmodified phenylalanine substrates and cannot substitute for their leucine-biosynthesis counterparts (LeuA/LeuC-LeuD) in complementation assays.
Protein engineering efforts have enhanced enzyme adaptability for bulky substrates. Steric hindrance attenuation in Bacillus badius phenylalanine dehydrogenase (PheDH) generated the triple mutant V309G/L306V/V144G, which increased the active site volume by 18%. This mutant achieved a 12.9-fold higher kcat/Km value for 2-oxo-4-(3,4-dimethylphenyl)butanoic acid compared to wild-type, enabling efficient reductive amination to 3,4-DM-L-HPA [3].
Table 2: Substrate Specificity Profiles of Chain-Elongation Enzymes
Enzyme | Native Substrate | Non-Native Substrates Accepted | Catalytic Efficiency (kcat/Km) | Engineering Impact |
---|---|---|---|---|
HphB (dehydrogenase) | Phenylpyruvate | m-F-phenylpyruvate, o-F-phenylpyruvate | ≥40% vs. native | N/A |
Wild-type PheDH | Phenylpyruvate | 2-oxo-4-phenylbutyrate | 5.7 s⁻¹·mM⁻¹ | Baseline |
V309G/L306V/V144G PheDH | Phenylpyruvate | 2-oxo-4-(3,4-dimethylphenyl)butanoate | 74 s⁻¹·mM⁻¹ (12.9× improvement) | Active site expansion |
Biocatalytic reductive amination leverages engineered dehydrogenases for asymmetric synthesis. The B. badius PheDH mutant V309G/L306V/V144G, coupled with glucose dehydrogenase (GDH) for cofactor regeneration, converts 1.08 M (216 g/L) of 2-oxo-4-(3,4-dimethylphenyl)butanoate to 3,4-DM-L-HPA in 210 minutes. This system achieves a space-time yield of 30.9 mmol·g-1·L-1·h-1 – the highest reported for any homophenylalanine derivative – and eliminates dependence on expensive ketoacid precursors [3].
Chemoenzymatic routes rely on transaminases but face equilibrium limitations. Tyrosine aminotransferase (TyrAT) synthesizes L-homophenylalanine from 2-oxo-4-phenylbutyrate and glutamate, but requires high glutamate concentrations (2 M) to drive the reaction. While yields reach >95% for unmodified substrates, dimethylated analogs exhibit steric incompatibility, reducing conversion to <15%. Furthermore, product inhibition necessitates fed-batch or extractive purification, increasing operational complexity [5].
Table 3: Performance Comparison of Synthesis Strategies for Homophenylalanine Derivatives
Parameter | Biocatalytic Reductive Amination | Chemoenzymatic Transamination |
---|---|---|
Catalyst | Engineered PheDH/GDH | Tyrosine aminotransferase |
Substrate Loading | 1.08 M (2-oxo acid) | ≤0.2 M (2-oxo acid) |
Reaction Time | 3.5 hours | 8–24 hours |
Yield | >99% | 67–95% |
Byproducts | None (water only) | α-Ketoglutarate |
Suitability for 3,4-DM-L-HPA | High (kcat/Km = 74 s⁻¹·mM⁻¹) | Low (<15% conversion) |
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